(3-Hydroxyphenyl)phosphonic acid
Overview
Description
(3-Hydroxyphenyl)phosphonic acid is an organophosphorus compound characterized by a phenyl ring substituted with a hydroxyl group at the third position and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)phosphonic acid typically involves the hydrolysis of phosphonates. One common method is the hydrolysis of phenylphosphonous dichloride with acrylic acid, followed by the hydrolysis of the resulting condensate . Another method involves the use of concentrated hydrochloric acid (HCl) to hydrolyze phosphonates under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: (3-Hydroxyphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids.
Scientific Research Applications
(3-Hydroxyphenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)phosphonic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It also interacts with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
(2-Hydroxyphenyl)phosphonic acid: Similar in structure but with the hydroxyl group at the second position.
(4-Hydroxyphenyl)phosphonic acid: Hydroxyl group at the fourth position, differing in reactivity and applications.
Uniqueness: (3-Hydroxyphenyl)phosphonic acid is unique due to its specific positioning of the hydroxyl group, which influences its chemical reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(3-hydroxyphenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHANKCBNWZMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187408 | |
Record name | Phosphonic acid, (m-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-31-2 | |
Record name | Phosphonic acid, (m-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033733312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, (m-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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